4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid

Catalog No.
S3427241
CAS No.
4773-88-0
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric ac...

CAS Number

4773-88-0

Product Name

4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid

IUPAC Name

4-(4-methoxy-2,5-dimethylphenyl)-4-oxobutanoic acid

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c1-8-7-12(17-3)9(2)6-10(8)11(14)4-5-13(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)

InChI Key

PIIITSKFNJDVGN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)C)C(=O)CCC(=O)O

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(=O)CCC(=O)O

4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid, with the CAS number 4773-88-0, is a chemical compound characterized by the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol. This compound features a butyric acid backbone with a ketone and a methoxy-substituted aromatic ring. Its structure includes two methyl groups on the aromatic ring, contributing to its unique physical and chemical properties .

Typical of carboxylic acids and ketones. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are crucial for modifying the compound for various applications in research and industry.

The synthesis of 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid typically involves the following steps:

  • Formation of the Aromatic Ring: Starting from 4-methoxy-2,5-dimethylphenol.
  • Acylation: Using acetic anhydride or another acylating agent to introduce the butyric acid moiety.
  • Oxidation: If necessary, oxidizing agents can be used to form the ketone functional group.

The specific reaction conditions (temperature, solvents) greatly influence yield and purity .

This compound is primarily used in scientific research contexts. Potential applications include:

  • Proteomics Research: As a reference standard for various assays.
  • Pharmaceutical Testing: Investigating its effects on monoamine transporters.
  • Chemical Synthesis: Serving as an intermediate in the synthesis of more complex molecules .

Interaction studies focus on how 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid interacts with biological systems. Initial findings suggest it may influence neurotransmitter levels, but detailed interaction profiles with specific receptors or enzymes remain under investigation. These studies are critical for understanding its therapeutic potential and safety profile .

Several compounds share structural similarities with 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberMolecular FormulaUnique Features
4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid4705-97-9C13H18O3Lacks the ketone group; simpler structure
2-Amino-1-(4-methoxyphenyl)butan-1-one (Methylone)124681-38-9C11H15NO3Stimulant properties; different functional groups
4-(Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acidN/AC13H18O4Hydroxy group instead of a ketone; potential for different reactivity

Each compound has distinct properties that may lead to varying biological activities and applications in research and industry .

XLogP3

1.7

Dates

Last modified: 08-19-2023

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